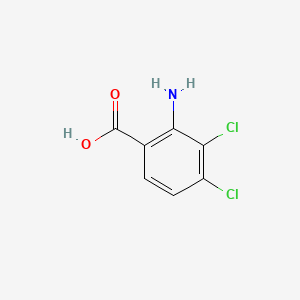

2-Amino-3,4-dichlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,4-dichlorobenzoic acid (2ADCB) is a versatile organic compound with a wide range of applications in both research and industry. It is a crystalline solid with a molecular weight of 222.02 g/mol, a melting point of 229-231 °C, and a boiling point of 454 °C. 2ADCB is found in nature in trace amounts, but is mainly produced synthetically. Its unique properties make it an important tool for scientists and engineers in a variety of fields.

Aplicaciones Científicas De Investigación

Photodecomposition and Environmental Impact

2-Amino-3,4-dichlorobenzoic acid has been studied in the context of its environmental impact, specifically through photodecomposition. Research by Crosby and Leitis (1969) demonstrated that ultraviolet irradiation of chlorobenzoic acids, including compounds similar to this compound, leads to the replacement of chlorine by hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Applications in Herbicides and Phytotoxicity

Derivatives of dichlorobenzoic acids, closely related to this compound, have been explored for their phytotoxic action. Baruffini and Borgna (1978) investigated the phytotoxicity of these acids and their derivatives, highlighting their potential use in herbicides (Baruffini & Borgna, 1978).

Chemical Properties and Solubility

The solubility and thermodynamic properties of compounds like 2-amino-4-chlorobenzoic acid in various organic solvents have been studied by Li et al. (2017). This research is crucial for optimizing the purification process of such compounds (Li et al., 2017).

Biodegradation and Environmental Remediation

The biodegradation of chlorobenzoic acids, such as 2,6-dichlorobenzoic acid, by specific bacteria like Aminobacter sp. MSH1, has been examined. This research is significant for understanding the potential of these bacteria in bioremediation and treating groundwater micropollutants (Raes et al., 2019).

Synthesis and Medicinal Chemistry

The synthesis of dichlorobenzoic acids, key intermediates in antiepileptic drugs and other CNS disorder medications, has been explored in studies such as that by Hong (2006). This research provides insights into the pharmaceutical applications of these compounds (Hong, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3,4-dichlorobenzoic acid is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is involved in the metabolic pathway of tryptophan and plays a crucial role in the synthesis of NAD+ .

Mode of Action

This interaction may result in changes to the enzyme’s function, potentially affecting the metabolic pathway of tryptophan .

Biochemical Pathways

The compound is likely to affect the tryptophan metabolic pathway due to its interaction with 3-hydroxyanthranilate 3,4-dioxygenase . This could have downstream effects on the synthesis of NAD+, a crucial coenzyme in various biological reactions .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.42, suggests that it may have good bioavailability .

Result of Action

Given its target and mode of action, it is likely that the compound could influence the metabolic pathway of tryptophan and the synthesis of nad+ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

2-Amino-3,4-dichlorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the metabolic flux and the levels of metabolites within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage considerations in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. For example, it can affect the activity of enzymes involved in the Krebs cycle, leading to changes in the production of energy and other key metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. These transport mechanisms can affect the compound’s availability to interact with target biomolecules and exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Propiedades

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20776-62-9 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)